![molecular formula C20H21N5O3 B2414048 4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one CAS No. 2034427-95-5](/img/structure/B2414048.png)
4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,2,3]triazol-1-yl group, an azetidin-3-yl group, and a pyridin-2(1H)-one group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,2,3]triazol-1-yl group could be introduced via a reaction with a suitable benzyl halide . The azetidin-3-yl group could be formed through a cyclization reaction . The pyridin-2(1H)-one group could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The benzo[d][1,2,3]triazol-1-yl group is a fused ring system that includes a benzene ring and a 1,2,3-triazole ring . The azetidin-3-yl group is a four-membered ring containing nitrogen . The pyridin-2(1H)-one group is a six-membered ring containing nitrogen and oxygen .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzo[d][1,2,3]triazol-1-yl group could participate in nucleophilic substitution reactions . The azetidin-3-yl group could undergo ring-opening reactions . The pyridin-2(1H)-one group could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups. Its stability could be affected by the presence of the azetidin-3-yl group, which is a strained four-membered ring .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[1-[2-(benzotriazol-1-yl)acetyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-8-15(9-19(26)25(13)14-6-7-14)28-16-10-23(11-16)20(27)12-24-18-5-3-2-4-17(18)21-22-24/h2-5,8-9,14,16H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJGLNRIRVSLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one |
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